molecular formula C20H30N2O3 B2598245 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide CAS No. 921795-30-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide

カタログ番号: B2598245
CAS番号: 921795-30-4
分子量: 346.471
InChIキー: JYVPNVUCRUWPJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide is a high-purity benzoxazepine derivative offered for scientific research and development. This compound is structurally characterized by a 1,5-benzoxazepine core, which features a seven-membered ring system comprising oxygen and nitrogen atoms, substituted at the 3-position with two methyl groups and at the 5-position with a propyl group. The 8-position of the ring system is functionalized with a 3,3-dimethylbutanamide group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for researchers investigating novel therapeutic agents. Compounds within this structural class have been studied for their potential biological activities. For instance, closely related benzoxazepine analogs have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation . The inhibition of this pathway, with some analogs demonstrating IC50 values in the nanomolar range, presents a promising strategy for targeting inflammatory and neurodegenerative diseases . The structural features of this compound, including the 3,3-dimethyl groups on the ring and the amide side chain, are often engineered to optimize binding affinity and selectivity towards specific biological targets. Furthermore, its molecular framework is representative of scaffolds explored for various pharmacological applications, making it a valuable chemical tool for structure-activity relationship (SAR) studies, biochemical screening, and lead optimization programs. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

特性

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-7-10-22-15-9-8-14(21-17(23)12-19(2,3)4)11-16(15)25-13-20(5,6)18(22)24/h8-9,11H,7,10,12-13H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVPNVUCRUWPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine core, followed by the introduction of the dimethylbutanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

化学反応の分析

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

科学的研究の応用

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, modulating their activity and influencing signaling pathways.
  • Gene Expression Alteration : Interaction with DNA/RNA could lead to changes in gene expression patterns.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide exhibit significant anticancer properties.

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a related benzoxazepine derivative in human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various pathogens.

Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial activity of similar compounds revealed that they effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

作用機序

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide stands out due to its specific structural features and functional groups, which may confer unique chemical properties and biological activities. Further comparative studies are necessary to fully understand its distinct characteristics and potential advantages.

生物活性

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide is a complex organic compound belonging to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide is C22H30N2O2. The compound features a unique benzoxazepine core structure that contributes to its biological activity.

PropertyValue
Molecular Weight382.4528 g/mol
CAS Number921791-39-1
SMILESCC(C)C(=O)N1c2cc(ccc2OCC(C1=O)(C)C)NC(=O)c1ccc(cc1)OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:

Enzyme Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways. For instance, it could modulate the activity of cytochrome P450 enzymes which play a crucial role in drug metabolism.

Receptor Binding : It has the potential to bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), affecting signaling pathways that regulate mood and behavior.

Gene Expression Modulation : The compound may interact with DNA or RNA to influence gene expression patterns, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Pharmacological Effects

Research indicates that N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide exhibits several pharmacological activities:

  • Antidepressant Effects : Some studies suggest that compounds in the benzoxazepine class have antidepressant properties due to their action on monoamine neurotransmitter systems.
  • Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that could be beneficial in neurodegenerative disorders.

Case Studies

Several studies have explored the biological effects of similar compounds within the benzoxazepine family. While specific data on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide is limited, analogous compounds have shown promising results:

  • Study on Antidepressant Activity : A related benzoxazepine derivative was tested in animal models for antidepressant effects and demonstrated significant reductions in depressive-like behaviors compared to control groups.
  • Neuroprotection Study : Research involving a structurally similar compound showed protective effects against oxidative stress in neuronal cell lines.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this benzoxazepin-derived compound?

  • Methodological Answer : Synthesis optimization requires attention to substituent effects on the benzoxazepin core. For example, bulky alkyl groups (e.g., propyl at position 5) may slow ring closure due to steric hindrance, necessitating prolonged heating or catalytic conditions . Purification strategies should prioritize HPLC or column chromatography to isolate the product from byproducts like unreacted 3,3-dimethylbutanamide intermediates. Solvent selection (e.g., THF or DMF) must balance reactivity and solubility of the tetrahydrobenzoxazepin intermediate .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethyl groups at positions 3 and 3') and the oxazepin ring conformation. Mass spectrometry (HRMS) should confirm the molecular ion peak (expected m/z ~402.5 for C21_{21}H30_{30}N2_2O3_3). Purity ≥95% can be validated via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the compound’s biological activity in vitro?

  • Methodological Answer : For receptor-binding studies, employ competitive radioligand assays (e.g., 3H^3H-labeled antagonists) targeting GABAA_A or serotonin receptors, given benzoxazepins’ structural similarity to known modulators . For antioxidant potential, use DPPH radical scavenging assays and β-carotene linoleate oxidation models, comparing IC50_{50} values to reference compounds like BHA . Include dose-response curves and triplicate replicates to ensure statistical robustness.

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} or binding affinity may arise from differences in assay conditions (e.g., pH, temperature) or cellular models. Address this by standardizing protocols (e.g., uniform cell lines like HEK-293 for receptor studies) and validating results with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) . Computational docking (AutoDock Vina) can predict binding modes to explain variability in activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying the propyl group at position 5 to isopentyl or cyclopropyl) and compare their bioactivity. Use molecular dynamics simulations (AMBER or GROMACS) to analyze how substituents affect ligand-receptor interactions . Correlate logP values (calculated via ChemDraw) with cellular permeability data from Caco-2 assays to establish pharmacokinetic trends .

Q. How should stability studies be designed under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours. For oxidative stability, expose the compound to H2_2O2_2 (0.1% v/v) and track byproduct formation. Use Arrhenius plots to predict shelf-life under storage conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。